molecular formula C8H17Br2N B1469835 1-(4-Bromobutyl)pyrrolidine hydrobromide CAS No. 187339-70-4

1-(4-Bromobutyl)pyrrolidine hydrobromide

Cat. No. B1469835
CAS RN: 187339-70-4
M. Wt: 287.04 g/mol
InChI Key: SVGGSQFUZZWIQI-UHFFFAOYSA-N
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Description

“1-(4-Bromobutyl)pyrrolidine hydrobromide” is a chemical compound with the CAS Number: 187339-70-4 . It has a molecular weight of 287.04 . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI Code for “1-(4-Bromobutyl)pyrrolidine hydrobromide” is 1S/C8H16BrN.BrH/c9-5-1-2-6-10-7-3-4-8-10;/h1-8H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(4-Bromobutyl)pyrrolidine hydrobromide” is an oil at room temperature . It has a molecular weight of 287.04 .

Scientific Research Applications

Hyperbranched Polyelectrolytes

The compound 1-(4-Bromobutyl)pyrrolidine hydrobromide and its related derivatives have been used in the synthesis of new hyperbranched polyelectrolytes. These compounds were created through the poly(N-alkylation) of monomers derived from pyridine hydrobromides, leading to polyelectrolytes with unique properties. The structures and properties of these hyperbranched poly[3,5-bis(alkylene)pyridinium]s were investigated, showing potential applications in materials science (Monmoton et al., 2008).

Synthesis of Tetrahydro[1,3]diazepino[1,2-a]benzimidazoles

This compound has been utilized in the synthesis of peri-fused tetrahydro[1,3]diazepino[1,2-a]benzimidazoles. The process involved the treatment of 2-[(4-hydroxybutyl)amino]-1H-benzimidazole with ω-bromoacetophenones, leading to cyclization and formation of these complex structures, highlighting its role in the synthesis of intricate organic compounds (Kuzʼmenko et al., 2020).

Inhibition of Tumor Growth

Pyrrolidine derivatives, including those involving 1-(4-Bromobutyl)pyrrolidine hydrobromide, have been studied for their potential to inhibit the growth of tumor cells, specifically glioblastoma and melanoma cells. These studies highlight the compound's potential in medical research and cancer treatment (Fiaux et al., 2005).

Bromination Agent in Metal(II) Complexes

Pyridinium hydrobromide perbromide, closely related to 1-(4-Bromobutyl)pyrrolidine hydrobromide, has been used as a brominating agent for metal(II) complexes in Schiff base chelates. This illustrates its role in the field of inorganic chemistry and material science, particularly in the modification of metal complexes (Raman et al., 2005).

Synthesis of 1-Azabicyclo[3.1.0]hexane

The compound has played a critical role in the formation of 1-azabicyclo[3.1.0]hexane, a chemical process involving treatment with n-BuLi. This showcases its importance in synthetic organic chemistry, particularly in the creation of novel bicyclic structures (Hayashi et al., 2009).

Antibacterial Activity

4-Pyrrolidin-3-cyanopyridine derivatives synthesized using 1-(4-Bromobutyl)pyrrolidine hydrobromide were evaluated for their antimicrobial activity, demonstrating significant antibacterial properties. This indicates potential applications in the development of new antibacterial agents (Bogdanowicz et al., 2013).

Antioxidant and Anticholinergic Activities

The compound's derivatives have been synthesized and tested for their antioxidant and anticholinergic activities, highlighting its relevance in pharmacological research and potential therapeutic applications (Rezai et al., 2018).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

1-(4-bromobutyl)pyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN.BrH/c9-5-1-2-6-10-7-3-4-8-10;/h1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGGSQFUZZWIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobutyl)pyrrolidine hydrobromide

CAS RN

187339-70-4
Record name 1-(4-bromobutyl)pyrrolidine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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